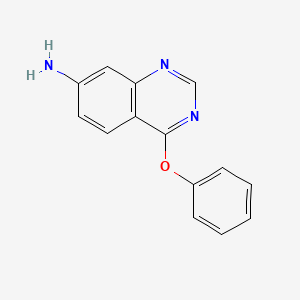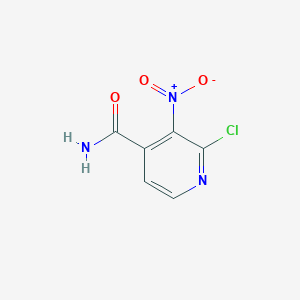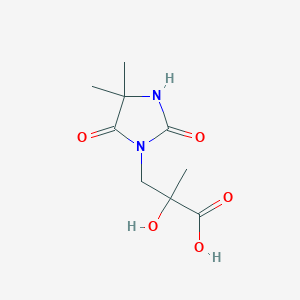
3,3-Difluoro-4-phenylpyrrolidine
Übersicht
Beschreibung
3,3-Difluoro-4-phenylpyrrolidine is a chemical compound with the molecular formula C10H11F2N . It has a molecular weight of 183.198 Da and is also known by its CAS Number: 1381980-31-9.
Synthesis Analysis
The synthesis of 3,3-Difluoro-4-phenylpyrrolidine and similar fluoropyrrolidines can be achieved via copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method allows for the preparation of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives .Molecular Structure Analysis
The InChI code for 3,3-Difluoro-4-phenylpyrrolidine is 1S/C10H11F2N.ClH/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H . This indicates the presence of a pyrrolidine ring with two fluorine atoms at the 3rd carbon and a phenyl group at the 4th carbon.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Difluoro-4-phenylpyrrolidine include a molecular weight of 183.198 Da and an IUPAC name of 3,3-difluoro-4-phenylpyrrolidine . More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Synthesis of β-Fluoropyrrole Derivatives The synthesis of N-alkylated 4-fluoro-5-phenylpyrrole-2-carboxylate was achieved through a reaction involving ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate and primary amines, resulting in the formation of β-fluoropyrrole derivatives. The process revealed that less bulky primary amines yielded higher results, demonstrating the influence of steric factors on the reaction outcome. This pathway emphasizes the potential of 3,3-difluoro-4-phenylpyrrolidine derivatives in facilitating complex chemical transformations Kim et al., 2007.
Arylation of N-Phenylpyrrolidine The arylation of N-phenylpyrrolidine, leading to the selective arylation of sp3 C-H bonds without a directing group, represents a significant advancement. The use of Ru(H)2(CO)(PCy3)3 as a catalyst and the observation of a large kinetic isotope effect validate the mechanistic pathway and open avenues for modifying pyrrolidine derivatives for specific applications Sezen & Sames, 2005.
Difluoro Complexes of Platinum The stability and reactivity of difluoro complexes of platinum(II) and platinum(IV) were explored. The study highlighted the formation and stability of these complexes, indicating the potential application of difluorinated pyrrolidine compounds in the development of stable, organometallic complexes with specific configurations and reactivity profiles Yahav et al., 2005.
Application in Medicinal Chemistry and Molecular Probes
Enantioselective Synthesis in Medicinal Chemistry The enantioselective synthesis of 4,4-difluoropyrrolidin-3-ol, a critical building block in medicinal chemistry, was achieved through two novel routes. These pathways highlight the role of 3,3-difluoro-4-phenylpyrrolidine derivatives in synthesizing biologically active compounds with specific chirality, essential for drug development Si et al., 2016.
BODIPY-based Hydroxyaryl Derivatives as Fluorescent pH Probes BODIPY dyes with difluorinated structures were synthesized, demonstrating their utility as fluorescent pH probes. These compounds' unique absorption and emission properties, influenced by the difluorinated structure, underline the importance of 3,3-difluoro-4-phenylpyrrolidine derivatives in developing sensitive and specific molecular probes Baruah et al., 2005.
Wirkmechanismus
Mode of Action
It is known that the compound is synthesized via a copper (i)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides . This process results in the formation of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives .
Biochemical Pathways
It is known that fluorinated pyrrolidines have been prepared in high yields and with excellent stereoselectivities . These unique structural blocks could be readily introduced into some natural compounds and pharmaceuticals .
Result of Action
It is known that the introduction of fluorine atoms into heterocycle rings in chiral pyrrolidine derivatives can change their bioactivities to a great extent .
Action Environment
It is known that the introduction of fluorine-containing groups into compounds often greatly affects their biological activity .
Eigenschaften
IUPAC Name |
3,3-difluoro-4-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSGMKWPEBMKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)



![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)